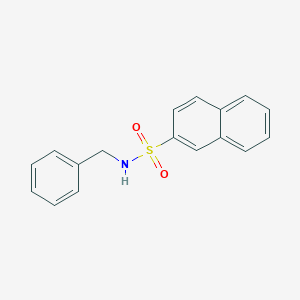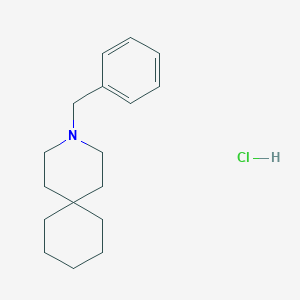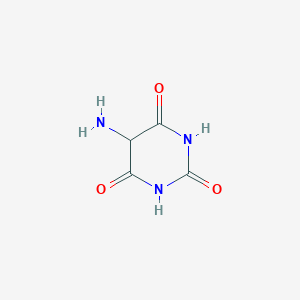
Uramil
Overview
Description
Uramil is a compound derived from the plant species Urena lobata, also known as the Caesar weed. It is a natural compound with a wide range of applications in the scientific research field. This compound has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It is also being investigated for its ability to modulate the immune system and its potential to protect against oxidative damage.
Scientific Research Applications
Electrochemical Oxidation of Benzylamine : Uramil has been utilized as a current mediator in the electrochemical oxidation of benzylamine on a Pt electrode. The oxidized forms of this compound, including alloxane ketimine and/or a neutral radical of this compound, were found to be effective in this reaction, as demonstrated through coulometric and kinetic experiments (Ito, Sasaki, & Yanagi, 1982).
Synthesis of Sulfonyl-(thio)ureas : Mechanochemistry was applied for the first time to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide, using this compound. This approach yielded good to excellent isolated yields and represented an innovative method in pharmaceutical chemistry (Tan, Štrukil, Mottillo, & Friščić, 2014).
Suramin, a Derivative of Urea : Suramin, a polysulfonated derivative of urea, has been widely used for treating infections and as a chemotherapeutic drug. It shows potential in inhibiting apoptosis induced through death receptors in hepatoma and lymphoma cells. Suramin's mechanism is specific to cell type and involves reduced activation of the death-inducing signaling complex (DISC) and inhibition of the initiator caspases (Eichhorst et al., 2004).
Cross-Dehydrogenative Coupling Reactions : Research on direct carbamoylation of C–H and X–H bonds with formamides, including this compound, via cross-dehydrogenative coupling reactions has seen significant growth. This approach is effective in preparing carboxamide, carbamate, and urea derivatives, prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Safety and Hazards
Uramil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Mechanism of Action
Target of Action
Uramil, also known as Uracil Mustard, primarily targets the DNA in cells . It binds preferentially to the guanine and cytosine moieties of DNA .
Mode of Action
This compound is an alkylating antineoplastic agent . After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA . This cross-linking inhibits DNA synthesis and function .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway. By cross-linking DNA, it disrupts the normal function of DNA, thus inhibiting the synthesis of new DNA . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed throughout the body . It is also known that this compound causes mainly gastrointestinal and bone marrow damage .
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis, which can lead to cell death . This makes this compound effective as an antineoplastic agent, particularly in the treatment of lymphatic malignancies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of this compound . Additionally, the presence of other substances, such as other medications or substances in the diet, can potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
Uramil plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It is formed from the degradation of uric acid .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from the degradation of uric acid. It is speculated that this compound and urea, derived from uric acid degradation, only need to be condensed, with subsequent abstraction of a molecule of water, to form uric acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism, specifically in the degradation of uric acid to form purpuric acid
properties
IUPAC Name |
5-amino-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZLWHRJMYZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059478 | |
| Record name | Uramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118-78-5 | |
| Record name | 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uramil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QDD44YV7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided abstracts do not contain specific spectroscopic data for uramil, several articles detail its synthesis and reactions, implying methods for its characterization [, , , , , , , , , , , ]. Its molecular formula is C4H5N3O3 and its molecular weight is 143.11 g/mol. Further investigation into the cited papers and related literature is recommended for detailed spectroscopic data.
ANone: The provided abstracts do not directly address the material compatibility and stability of this compound under various conditions. This information would require further research and analysis of this compound's chemical properties.
ANone: The provided abstracts do not describe any catalytic properties of this compound. The research primarily focuses on its role as a reactant or an inhibitor in various chemical and biological processes.
A: The key structural difference between this compound and alloxan lies in the 5-position of the pyrimidine ring. Alloxan possesses a 5-keto group, while this compound has a 5-amino group []. This difference significantly impacts their biological activity. The 5-keto group in alloxan is crucial for its selective uptake into pancreatic beta cells via the GLUT2 glucose transporter and its ability to redox cycle with GSH, generating cytotoxic ROS []. In contrast, this compound lacks these properties due to the 5-amino group []. Research has shown that glucose derivatives with a bulky substituent at the C-2 position can protect glucokinase from alloxan inhibition, suggesting the importance of the C-2 position for binding and activity [].
ANone: The provided abstracts do not discuss specific stability and formulation strategies for this compound. This information would require further research and analysis of its chemical properties and potential applications.
ANone: Further research in these areas is needed to fully understand the properties and potential applications of this compound.
A: this compound research spans various disciplines, including organic chemistry, biochemistry, and pharmacology. Its use in synthesizing heterocyclic compounds [, ] demonstrates its relevance to organic synthesis. Furthermore, the study of its interactions with enzymes like glucokinase and its role in ROS generation [, ] highlights its importance in understanding biological processes and potential therapeutic targets. Continued research on this compound's properties and derivatives could lead to further applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

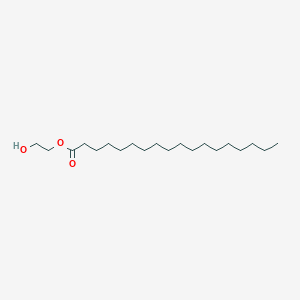
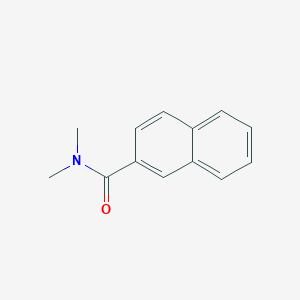
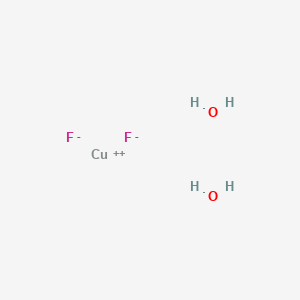

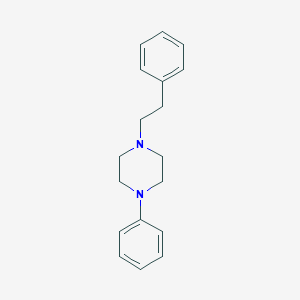

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)

